molecular formula C17H20N6O2S B6979171 3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline

3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline

Cat. No.: B6979171
M. Wt: 372.4 g/mol
InChI Key: MSAWMPKEWZTNMD-UHFFFAOYSA-N
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Description

3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline is a complex organic compound featuring a quinoline core substituted with a sulfonyl group, a piperazine ring, and a triazole moiety

Properties

IUPAC Name

3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-13-9-14-3-2-4-15(17(14)18-10-13)26(24,25)23-7-5-22(6-8-23)11-16-19-12-20-21-16/h2-4,9-10,12H,5-8,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAWMPKEWZTNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCN(CC3)CC4=NC=NN4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation, typically using chlorosulfonic acid or sulfur trioxide.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Addition of the Triazole Moiety: The triazole ring is typically formed through a click chemistry reaction, such as the Huisgen cycloaddition, involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming corresponding quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and triazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

Medically, 3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, potentially inhibiting metalloenzymes. The piperazine ring may interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain the triazole ring.

    Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which include the piperazine ring.

Uniqueness

What sets 3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline apart is the combination of these three functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to synergistic effects in therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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